Journal Name:Journal of Materials Chemistry B
Journal ISSN:2050-750X
IF:7.571
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-b/
Year of Origin:0
Publisher:
Number of Articles Per Year:754
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OA or Not:Not
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB90222F
Correction for ‘A polyhexamethylene biguanide-assembly assisted strategy of dentin bonding greatly promotes bonding effects and caries treatment’ by Chang Shu et al., J. Mater. Chem. B, 2023, 11, 10908–10922, https://doi.org/10.1039/D3TB02083E.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB00369H
Morpheeins are proteins that adapt their morphology and function to the environment. Therefore, their use in nanotechnology opens up the bottom-up preparation of anisotropic metamaterials, based on the sequential use of different stimuli. A prominent member of this family of proteins is peroxiredoxins (Prx), with dual peroxidase and chaperone function, depending on the pH of the media. At high pH, they show a toroidal morphology that turns into tubular stacks upon acidification. While the toroidal conformers have been explored as building blocks to yield 1D and 2D structures, the obtention of higher ordered materials remain unexplored. In this research, the morpheein behaviour of Prx is exploited to yield columnar aggregates, that are subsequently self-assembled into 3D anisotropic bundles. This is achieved by electrostatic recognition between the negatively charged protein rim and a positively charged porphyrin acting as molecular glue. The subsequent and orthogonal input lead to the alignment of the monodimensional stacks side-by-side, leading to the precise assembly of this anisotropic materials.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02268D
Circulating, soluble polymer–drug conjugates have been utilised for many years to aid the delivery of sensitive, poorly-soluble or cytotoxic drugs, prolong circulation times or minimise side effects. Long-acting therapeutics are increasing in their healthcare importance, with intramuscular and subcutaneous administration of liquid formulations being most common. Degradable implants also offer opportunities and the use of polymer–prodrug conjugates as implant materials has not been widely reported in this context. Here, the potential for polymer–prodrug conjugates of the water soluble nucleoside reverse transciption inhibitor emtricitabine (FTC) is studied. A novel diol monomer scaffold, allowing variation of prodrug substitution, has been used to form polyesters and polycarbonates by step-growth polymerisation. Materials have been screened for physical properties that enable implant formation, studied for drug release to provide mechanistic insights, and tunable prolonged release of FTC has been demonstrated over a period of at least two weeks under relevant physiological conditions.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01997G
Esophageal squamous cell carcinoma (ESCC) remains a major health challenge, with cisplatin (CDDP) being the primary chemotherapy drug, albeit accompanied by resistance development over time. This study introduces a novel platinum drug delivery system, EMLipoPt(IV), tailored to enhance platinum uptake and diminish its inactivation, providing a solution to CDDP resistance in ESCC. By synthesizing a fusion of the ESCC cell membrane with liposomal Pt(IV) prodrugs, we integrated the tumor-targeting capacity of the ESCC membrane with the inactivation resistance of Pt(IV) prodrugs. In vivo and in vitro evaluations illustrated EMLipoPt(IV)'s robustness against inactivating agents, superior tumor-targeting capacity, and remarkable ability to suppress CDDP-resistant tumor progression. Importantly, the biosafety profile of EMLipoPt(IV) surpassed existing treatments, offering a prolonged survival rate in animal models. Collectively, this work not only presents a pioneering approach in ESCC chemotherapy but also provides a blueprint for combating drug resistance in other cancers, emphasizing the broader potential for tailored drug delivery systems.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01817B
Developing underwater stable and durable hydrogel coatings with drag-reducing, drug release, and antibacterial properties is essential for lots of biomedical applications. However, most hydrogel coatings cannot meet the requirement of underwater stability and versatility, which severely limits their widespread use. In this work, an underwater stable, durable and substrate-independent gelatin composite hydrogel (GMP) coating is developed through covalent crosslinks, where a silane coupling agent with an unsaturated double bond is grafted onto a substrate of co-deposited polydopamine and polyethylenimine. GMP coating can be easily coated onto various medical device surfaces, such as artificial joints, catheters, tracheal tubes and titanium alloys, showing excellent structural stability and mechanical tunability under extreme conditions of ultrasonic treatment for 1 h (400 W of ultrasonic power) or underwater shearing for 14 days (400 rpm). Besides, friction experiment reveals that GMP coating exhibits good lubrication properties (coefficient of friction < 0.003). The drug-loading and bacterial inhibition ring tests show that the GMP coating has a tunable drug release ability with the final releasing ratios of 70–95% by changing the content of poly (ethylene glycol) diacrylate. This work offers a scalable approach of fabricating bio-functional and stable hydrogel coatings, which can be potentially used in biomedical applications.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02433D
Non-invasive cancer therapies, especially those based on reactive oxygen species, including photodynamic therapy (PDT), have gained much interest. As emerging photodynamic nanocarriers, metal–organic frameworks (MOFs) based on porphyrin can release reactive oxygen species (ROS) to destroy cancer cells. However, due to the inefficient production of ROS by photosensitizers and the over-expression of glutathione (GSH) in the tumor microenvironment (TME), their therapeutic effect is not satisfactory. Therefore, herein, we developed a multi-functional nanoparticle, HN@Cu-MOF, to enhance the efficacy of PDT. We combined chemical dynamic therapy (CDT) and nitric oxide (NO) therapy by initiating sensitization to PDT and cell apoptosis in the treatment of tumors. The Cu2+-doped MOF reacted with GSH to form Cu+, exhibiting a strong CDT ability to generate hydroxyl radicals (˙OH). The Cu-MOF was coated with HN, which is hyaluronic acid (HA) modified by a nitric oxide donor. HN can target tumor cells over-expressing the CD44 receptor and consume GSH in the cells to release NO. Both cell experiments and in vivo experiments showed an excellent tumor inhibitory effect upon the treatment. Overall, the HN@Cu-MOF nanoparticle-integrated NO gas therapy and CDT with PDT led to a significant enhancement in GSH consumption and a remarkable elevation in ROS production.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01415K
Conducting hydrogels can be used to fabricate bioelectronic devices that are soft for improved cell- and tissue-interfacing. Those based on conjugated polymers, such as poly(3,4-ethylene-dioxythiophene):polystyrene sulfonate (PEDOT:PSS), can be made simply with solution-based processing techniques, yet the influence of fabrication variables on final gel properties is not fully understood. In this study, we investigated if PEDOT:PSS cross-linking could be manipulated by changing the concentration of a gelling agent, ionic liquid, in the hydrogel precursor mixture. Rheology and gelation kinetics of precursor mixtures were investigated, and aqueous stability, swelling, conductivity, stiffness, and cytocompatibility of formed hydrogels were characterized. Increasing ionic liquid concentration was found to increase cross-linking as measured by decreased swelling, decreased non-network fraction, increased stiffness, and increased conductivity. Such manipulation of IL concentration thus afforded control of final gel properties and was utilized in further investigations of biointerfacing. When cross-linked sufficiently, PEDOT:PSS hydrogels were stable in sterile cell culture conditions for at least 28 days. Additionally, hydrogels supported a viable and proliferating population of human dermal fibroblasts for at least two weeks. Collectively, these characterizations of stability and cytocompatibility illustrate that these PEDOT:PSS hydrogels have significant promise for biointerfacing applications that require soft materials for direct interaction with cells.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02316H
Rheumatoid arthritis (RA) is a chronic autoimmune inflammatory disease characterized by synovial inflammation, cartilage damage and bone erosion. In the progression of RA, the inflammatory mediators including ROS, NO, TNF-α, and IL-6 play important roles in the aggravation of inflammation. Hence, reducing the generation and release of inflammatory mediators is of great importance. However, the high dose and frequent administration of clinical anti-inflammatory drugs such as glucocorticoids (GCs) usually lead to severe side effects. The development of nanotechnology provides a promising strategy to overcome these issues. Here, polyphenol-based nanoparticles with inherent anti-oxidative and anti-inflammatory activities were developed and used as a kind of nanocarrier to deliver dexamethasone (Dex). The in vitro experiments confirmed that the nanoparticles and drugs could act synergistically for suppressing inflammatory mediators in the LPS/INF-γ-induced inflammatory cell model. After intravenous administration, the Dex-loaded nanoparticles with good biosafety showed effective accumulation in inflamed joints and improved therapeutic efficacy by inducing anesis of synovial inflammation and cartilage destruction over free Dex in a collagen-induced arthritis (CIA) mouse model. The results demonstrated that polyphenol-based nanoparticles with therapeutic functions may serve as an innovative platform to synergize with chemotherapeutic agents for enhanced treatment of inflammatory diseases.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01726E
As a common bone disease in the elderly population, osteoporosis-related bone loss and bone structure deterioration represent a major public health problem. Therapeutic strategies targeting excessive osteoclast formation are frequently used for osteoporosis treatment; however, potential side effects have been recorded. Here, we have developed a novel therapeutic strategy using microdroplets (MDs) encapsulated with NFATc1-siRNA and investigated the role of bioactive MDs-NFATc1 biocompatibility in RAW 264.7 macrophages and human mesenchymal stem cells (hBMSCs), respectively. Its role in regulating osteoclast differentiation and formation was also investigated in vitro. We first fabricated MDs with spherical morphology along with a well-defined core–shell structure. The ultrasound-responsive study demonstrated time-dependent responsive structural changes following ultrasound stimulation. The internalization study into unstimulated macrophages, inflammatory macrophages, and hBMSCs indicated good delivery efficiency. Furthermore, the results from the MTT assay, the live/dead assay, and the cellular morphological analysis further indicated good biocompatibility of our bioactive MDs-NFATc1. Following MDs-NFATc1 treatment, the number of osteoclasts was greatly reduced, indicating their inhibitory effect on osteoclastogenesis and osteoclast formation. Subsequently, osteoporotic rats that underwent ovariectomy (OVX) were used for the in vivo studies. The rats treated with MDs-NFATc1 exhibited significant resistance to bone loss induced by OVX. In conclusion, our results demonstrate that MDs-NFATc1 could become an important regulator in osteoclast differentiation and functions, thus having potential applications in osteoclast-related bone diseases.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01954C
The suboptimal efficiency in pesticide utilization may elevate residues, posing safety risks to human food and non-target organisms. To address this challenge, delivery systems, such as pathogen infection stimuli-responsive carriers, can be employed to augment the efficiency of fungicide utilization. The bursting of reactive oxygen species (ROS) is a common defense response of host plants to pathogenic infections. In this study, ROS-responsive mesoporous silica nanoparticles (MSN) modified with phenyl sulfide (PHS) as azoxystrobin (AZOX) carrier (MSN–PHS–AZOX) were fabricated. Results demonstrated that MSN–PHS–AZOX exhibited fungicide release kinetics dependent on ROS. In vitro inhibition experiments confirmed the fungicidal effect of MSN–PHS–AZOX on Botrytis cinerea, relying on external ROS. In vivo leaf experiments showcased the superior persistence of MSN–PHS–AZOX in compared to AZOX SC. Furthermore, MSN–PHS–AZOX exhibits favorable biosafety and lower toxicity to aquatic zebrafish compared to AZOX SC, with no adverse impact on cucumber leaf growth. These findings suggest the potential application of this ROS-responsive nano fungicide in managing plant disease in agricultural fields.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01490H
The inefficient delivery of antimicrobials to their target is a significant factor contributing to antibiotic resistance. As such, smart nanomaterials that respond to external stimuli are extensively explored for precise drug delivery. Here, we investigate how drug loading methods and the structure of antibiotics impact the effectiveness of photothermally active polydopamine nanoparticles (PDNPs) as a laser-responsive drug delivery system. We examine two loading methods: in-synthesis and post-synthesis, and evaluate how laser irradiation affects drug release. Density functional theory calculations are also performed to gain deeper insights into the drug–PDNP interactions. Our findings point to the critical role of antibiotic structure and drug loading method in the laser-responsive capabilities of PDNPs as drug nanocarriers. Our study offers valuable insights for optimizing the design and efficiency of PDNP-based drug delivery systems.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02339G
Synthetic micro/nanomotors have attracted considerable attention due to their promising potential in the field of biomedicine. Despite their great potential, major micromotors require chemical fuels or complex devices to generate external physical fields for propulsion. Therefore, for future practical medical and environmental applications, Mg-based micromotors that exhibit water-powered movement and thus eliminate the need for toxic fuels, and that display optimal biocompatibility and biodegradability, are attracting attention. In this review, we summarized the recent microarchitectural design of Mg-based micromotors for biomedical applications. We also highlight the mechanism for realizing their water-powered motility. Furthermore, recent biomedical and environmental applications of Mg-based micromotors are introduced. We envision that advanced Mg-based micromotors will have a profound impact in biomedicine.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB00773A
Hydrogels composed of naturally-derived biopolymers have garnered significant research interest due to the bioavailability and biocompatibility of starting materials. However, translating these advantages to practical use is challenged by limitations of mechanical properties and stability of the resulting materials. The development of double network (DN) hydrogels has led to greatly enhanced mechanical properties and shows promise toward broadening the applications of conventional synthetic or natural hydrogels. This review highlights recently developed protein-based and polysaccharide-based DN hydrogels. For each biopolymer, we focus on a subset of DN hydrogels centered around a theme related to synthetic design or applications. Network structures and crosslinking mechanisms that endow enhanced mechanical properties and performance to the materials are discussed. Important applications, including tissue engineering, drug delivery, bioadhesives, wound healing, and wearable sensors, that arise from the inherent properties of the natural polymer or its combination with other materials are also emphasized. Finally, we discuss ongoing challenges to stimulate the discovery of new design principles for the future of DN hydrogels based on naturally-derived polymers for biological applications.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02278A
Constructing antibacterial and antioxidant hydrogels is critical for treating infected full-thickness skin wounds. Herein, we report a co-encapsulation strategy to load CuS nanoparticles and hydrophobic antioxidant curcumin (cur) in aldehyde-terminated F127 micelles, which are then cross-linked with carboxymethyl chitosan through a Schiff base reaction to form a functional composite hydrogel (CF–CuS–cur). Apart from its suitable swelling and degradation behavior, good biocompatibility, and injectability for treating irregular wounds, the CF–CuS–cur hydrogel displayed excellent photothermal antibacterial ability under 1064 nm NIR laser irradiation, and antioxidant activity to protect cells from excessive oxidative stress. Using a full-thickness infected wound model, we demonstrated that the CF–CuS–cur hydrogel accelerated the wound healing process by effective sterilization and decreased inflammation, under synergistic action from CuS, curcumin and NIR irradiation. Histological and immunohistochemistry analysis further revealed the promoted skin attachments and regeneration, collagen deposition, neovascularization, and early transition to anti-inflammatory M2 macrophages, when the wounds were treated with the CF–CuS–cur hydrogel. This work demonstrates a facile strategy to construct functional hydrogels with NIR-enhanced antibacterial and antioxidant properties, which can be potentially applied as wound dressings for treating chronic wounds.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02149A
The intensive investigation of chemodynamic therapy (CDT) for tumor eradication revealed that the therapeutic effects of this ROS-mediated therapy are limited by endogenous reductants and inefficient Fenton-like reactions. In this study, we developed a new Fe/Cu–AuNP–PEG nanocomposite to enhance CDT and provide a synergistic treatment for tumors. The Fe/Cu–AuNP–PEG nanocomposite demonstrated effective ˙OH production and high photothermal conversion efficiency under 808 nm illumination, which promoted the ˙OH production, thereby enhancing the CDT efficacy and exhibiting a synergistic treatment for cancer. More importantly, the Fe/Cu–AuNP–PEG nanocomposite showed the ability to deplete GSH and catalyze glucose to generate H2O2, which facilitated the Fenton-like reaction and reduced the antioxidant properties of tumors, further improving the efficacy of CDT. Therefore, the Fe/Cu–AuNP–PEG nanocomposite, with horseradish peroxidase-like, glutathione peroxidase-like, and glucose oxidase-like activities, is a promising anti-tumor agent for integrating enhanced CDT and photothermal therapy (PTT) with the enhancement of synergistic therapeutic effects.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01959D
Biological metal–organic frameworks (bio-MOFs) constitute a growing subclass of MOFs composed of metals and bio-ligands derived from biology, such as nucleobases, peptides, saccharides, and amino acids. Bio-ligands are more abundant than other traditional organic ligands, providing multiple coordination sites for MOFs. However, bio-MOFs are typically prepared using hazardous or harmful solvents or reagents, as well as laborious processes that do not conform to environmentally friendly standards. To improve biocompatibility and biosafety, eco-friendly synthesis and functionalization techniques should be employed with mild conditions and safer materials, aiming to reduce or avoid the use of toxic and hazardous chemical agents. Recently, bio-MOF applications have gained importance in some research areas, including imaging, tumor therapy, and targeted drug delivery, owing to their flexibility, low steric hindrances, low toxicity, remarkable biocompatibility, surface property refining, and degradability. This has led to an exponential increase in research on these materials. This paper provides a comprehensive review of updated strategies for the synthesis of environmentally friendly bio-MOFs, as well as an examination of the current progress and accomplishments in green-synthesized bio-MOFs for drug delivery aims and tumor treatments. In conclusion, we consider the challenges of applying bio-MOFs for biomedical applications and clarify the possible research orientation that can lead to highly efficient therapeutic outcomes.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02066E
Cationically modified chitosan derivatives exhibit a range of appealing characteristics, with a particular emphasis on their antimicrobial potential across a broad spectrum of biomedical applications. This study aimed to delve deeper into quaternary chitosan (QC) derivatives. Through the synthesis of both homogeneously and heterogeneously dual-quaternized chitosan (DQC), utilizing AETMAC ([2-(acryloyloxy)ethyl]-trimethylammonium chloride) and GTMAC (glycidyl trimethylammonium chloride), a permanent charge was established, spanning a wide pH range. We assessed structural differences, the type of quaternary functional group, molecular weight (Mw), and charge density. Intriguingly, an upper critical solution temperature (UCST) behavior was observed in AETMAC-functionalized QC. To our knowledge, it is a novel discovery in cationically functionalized chitosan. These materials demonstrated excellent antimicrobial efficacy against model test organisms E. coli and P. syringae. Furthermore, we detected concentration-dependent cytotoxicity in NIH-3T3 fibroblasts. Striking a balance between antimicrobial activity and cytotoxicity becomes a crucial factor in application feasibility. AETMAC-functionalized chitosan emerges as the top performer in terms of overall antibacterial effectiveness, possibly owing to factors like molecular weight, charge characteristics, and variations in the quaternary linker. Quaternary chitosan derivatives, with their excellent antibacterial attributes, hold significant promise as antibacterial or sanitizing agents, as well as across a broad spectrum of biomedical and environmental contexts.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01874A
Zinc (Zn) is one of the most important trace elements in the human body and plays a key role in various physiological processes, especially in bone metabolism. Zn-containing materials have been reported to enhance bone repair through promoting cell proliferation, osteogenic activity, angiogenesis, and inhibiting osteoclast differentiation. Therefore, Zn-based biomaterials are potential substitutes for traditional bone grafts. In this review, the specific mechanisms of bone formation promotion by Zn-based biomaterials were discussed, and recent developments in their application in bone tissue engineering were summarized. Moreover, the challenges and perspectives of Zn-based biomaterials were concluded, revealing their attractive potential and development directions in the future.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02139D
The abuse of antibiotics has led to serious environmental pollution and the emergence of drug-resistant bacteria surpassing the replacement rate of antibiotics. Herein, near-infrared fluorescent carbon dots (NIR-CDs) were developed to meet the requirements for oxytetracycline (OTC) detection in food and water samples (milk, honey, and lake water) with a detection limit of 0.112 μM. These NIR-CDs, possessing excellent water-solubility, deep tissue penetration ability, and tunable optical properties, exhibit maximum emission at 790 nm (NIR-I window). Unlike traditional CDs, this novel NIR-CDs nanoprobe provides a dual response in the presence of OTC (quenching and bathochromic shifting), without obvious interference from other existing biomolecules and metal ions. Additionally, these NIR-CDs exhibit excellent photostability and multi-resistance under UV irradiation, exceptional pH stability (pH 6–12), reliable long-time exposure, and durability in ionic (NaCl) environments. Moreover, NIR-CDs and NIR-CDs@OTC are nontoxic and were successfully utilized for cell-imaging applications in normal (NIH3T3) and cancer cells (HeLa).
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB90232C
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | MATERIALS SCIENCE, BIOMATERIALS 材料科学:生物材料2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.90 | 71 | Science Citation Index Science Citation Index Expanded | Not |
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